molecular formula C6H3I3O B146134 2,4,6-Triiodophenol CAS No. 609-23-4

2,4,6-Triiodophenol

Cat. No.: B146134
CAS No.: 609-23-4
M. Wt: 471.80 g/mol
InChI Key: VAPDZNUFNKUROY-UHFFFAOYSA-N
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Description

Triiodophenol, also known as 2,4,6-triiodophenol, is an organic compound with the molecular formula C₆H₃I₃O. It is a phenolic compound where three iodine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its potent thyroid hormone-disrupting properties and is used in various scientific research applications .

Mechanism of Action

Target of Action

The primary target of 2,4,6-Triiodophenol is the synthesis of Leukotriene B4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a crucial role in various inflammatory diseases. By inhibiting the synthesis of LTB4, this compound can potentially alleviate inflammation.

Mode of Action

This compound interacts with its target by inhibiting the synthesis of LTB4 . This inhibition can lead to a decrease in inflammation, as LTB4 is a potent inflammatory mediator.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the LTB4 synthesis pathway . By inhibiting this pathway, this compound can potentially disrupt the production of LTB4, thereby reducing inflammation.

Pharmacokinetics

It is known that the compound exhibits non-linear pharmacokinetics . This means that the rate of absorption, distribution, metabolism, and excretion (ADME) of the compound does not proportionally increase with an increase in dose. This non-linearity can impact the bioavailability of the compound, potentially affecting its efficacy and safety profile.

Result of Action

The primary result of the action of this compound is the inhibition of LTB4 synthesis, leading to a potential reduction in inflammation . Additionally, this compound has been shown to induce apoptosis in mouse blastocysts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is an iodinated disinfection byproduct formed during the chlorination of sewage effluents . This suggests that the presence of chlorine and other disinfectants could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

2,4,6-Triiodophenol plays a crucial role in biochemical reactions, particularly in the context of its anti-inflammatory effects. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, this compound interacts with thyroid hormone receptors, influencing the synthesis and metabolism of thyroid hormones .

Cellular Effects

This compound affects various types of cells and cellular processes. In immune cells, it modulates the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. This modulation can lead to a decrease in the inflammatory response. In thyroid cells, this compound influences the expression of genes involved in thyroid hormone synthesis and metabolism . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with thyroid hormone receptors, influencing the transcription of genes involved in thyroid hormone synthesis and metabolism . These interactions result in changes in gene expression and enzyme activity, ultimately leading to its observed biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cyclooxygenase activity and modulation of thyroid hormone levels . These effects are consistent with its known biochemical properties and molecular mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including thyroid dysfunction and hepatotoxicity . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are involved in the synthesis and activation of thyroid hormones . These interactions can influence metabolic flux and alter the levels of metabolites involved in thyroid hormone metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to thyroid hormone transport proteins, facilitating its distribution to target tissues . Additionally, its localization and accumulation within cells can be influenced by its interactions with intracellular binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it can interact with thyroid hormone receptors and influence gene expression . These localization patterns are crucial for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triiodophenol can be synthesized through several methods:

Industrial Production Methods: Industrial production of triiodophenol typically involves large-scale iodination of phenol using iodine and an oxidizing agent under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, periodic acid.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Comparison with Similar Compounds

    2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of iodine.

    2,4,6-Tribromophenol: Similar structure but with bromine atoms instead of iodine.

Uniqueness: Triiodophenol is unique due to the presence of iodine atoms, which confer distinct chemical and biological properties. The iodine atoms increase the compound’s molecular weight and influence its reactivity and biological activity compared to its chloro- and bromo- counterparts .

Properties

IUPAC Name

2,4,6-triiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPDZNUFNKUROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022080
Record name 2,4,6-Triiodophenol
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Molecular Weight

471.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

609-23-4
Record name 2,4,6-Triiodophenol
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Record name 2,4,6-Triiodophenol
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Record name Phenol, 2,4,6-triiodo-
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Record name 2,4,6-Triiodophenol
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Record name 2,4,6-TRIIODOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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